N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
説明
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-2-3-13-17(27-24-22-13)18(26)21-8-9-25-16(12-4-5-12)10-14(23-25)15-11-19-6-7-20-15/h6-7,10-12H,2-5,8-9H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUHFQOYMPOSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for constructing the multi-heterocyclic framework of this compound?
- Methodology :
- Begin with separate synthesis of the pyrazole (5-cyclopropyl-3-pyrazinyl) and thiadiazole (4-propyl-1,2,3-thiadiazole-5-carboxamide) cores. For pyrazole formation, cyclopropane introduction via [3+2] cycloaddition or alkylation of pre-formed pyrazole intermediates is critical .
- Couple the pyrazole and thiadiazole moieties using carbodiimide-mediated amide bond formation or nucleophilic substitution .
- Monitor reaction progress via TLC and optimize purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Key Parameters : Temperature control (60–80°C for cyclopropane stability), anhydrous solvents (DMF or dichloromethane), and pH adjustment during workup .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodology :
- 1H/13C NMR : Assign peaks for cyclopropane protons (δ 1.0–2.0 ppm), pyrazine aromatic protons (δ 8.5–9.5 ppm), and thiadiazole carbons (δ 160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~450–460 for C20H22N6O2S) with <2 ppm error .
- IR Spectroscopy : Verify carboxamide C=O stretching (~1680 cm⁻¹) and thiadiazole C-S bonds (~680 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance during pyrazole-thiadiazole coupling?
- Methodology :
- Use bulky coupling agents (e.g., HATU instead of EDC) to improve reaction efficiency in sterically congested environments .
- Employ microwave-assisted synthesis (100–120°C, 30 min) to accelerate coupling while minimizing decomposition .
- Validate intermediate purity via LC-MS before proceeding to subsequent steps .
Q. What strategies address contradictory bioactivity data in enzymatic vs. cellular assays?
- Methodology :
- Perform target engagement studies (e.g., SPR or ITC) to confirm direct binding to enzymes like cyclooxygenase-2 or kinase targets .
- Use isogenic cell lines (wild-type vs. enzyme-knockout) to distinguish on-target effects from off-target interactions .
- Re-evaluate compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
Q. How can computational methods guide the design of analogs with improved metabolic stability?
- Methodology :
- Run in silico ADMET predictions (e.g., SwissADME) to identify metabolic hotspots (e.g., propyl chain oxidation) .
- Perform density functional theory (DFT) calculations to assess electron density at reactive sites (e.g., pyrazine ring) and prioritize halogenation or methyl group substitutions .
- Validate predictions via microsomal stability assays (human liver microsomes, NADPH cofactor) .
Q. What experimental approaches resolve discrepancies in reported IC50 values across studies?
- Methodology :
- Standardize assay protocols: Use identical enzyme concentrations (e.g., 10 nM kinase), ATP levels (1 mM), and incubation times (60 min) .
- Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms .
- Cross-validate results with orthogonal assays (e.g., fluorescence polarization for binding affinity vs. radiometric assays for catalytic inhibition) .
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